molecular formula C19H25N3O3 B13428298 Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate

Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate

Cat. No.: B13428298
M. Wt: 343.4 g/mol
InChI Key: AAHXNFUUDPZAHR-UHFFFAOYSA-N
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Description

Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[45]dec-2-en-8-yl)propanoate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate aldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate then undergoes cyclization with a suitable diketone to form the spiro compound. The final step involves esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl ring and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydro-4-oxo-1H-2: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5: Another related compound with a different ring structure and functional groups.

Uniqueness

Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[45]dec-2-en-8-yl)propanoate is unique due to its spiro linkage and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 3-(2-ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate

InChI

InChI=1S/C19H25N3O3/c1-3-16-20-18(24)19(22(16)15-7-5-4-6-8-15)10-13-21(14-11-19)12-9-17(23)25-2/h4-8H,3,9-14H2,1-2H3

InChI Key

AAHXNFUUDPZAHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C2(N1C3=CC=CC=C3)CCN(CC2)CCC(=O)OC

Origin of Product

United States

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